N-benzyl-N-(4-{[4-(4-methoxyphenyl)piperazin-1-yl]carbonyl}phenyl)methanesulfonamide
Description
N-benzyl-N-(4-{[4-(4-methoxyphenyl)piperazin-1-yl]carbonyl}phenyl)methanesulfonamide is a complex organic compound that features a piperazine ring substituted with a methoxyphenyl group, a benzyl group, and a methanesulfonamide group
Properties
Molecular Formula |
C26H29N3O4S |
|---|---|
Molecular Weight |
479.6 g/mol |
IUPAC Name |
N-benzyl-N-[4-[4-(4-methoxyphenyl)piperazine-1-carbonyl]phenyl]methanesulfonamide |
InChI |
InChI=1S/C26H29N3O4S/c1-33-25-14-12-23(13-15-25)27-16-18-28(19-17-27)26(30)22-8-10-24(11-9-22)29(34(2,31)32)20-21-6-4-3-5-7-21/h3-15H,16-20H2,1-2H3 |
InChI Key |
YTFWIJWDSQCFBT-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)N2CCN(CC2)C(=O)C3=CC=C(C=C3)N(CC4=CC=CC=C4)S(=O)(=O)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-benzyl-N-(4-{[4-(4-methoxyphenyl)piperazin-1-yl]carbonyl}phenyl)methanesulfonamide typically involves multiple steps:
Formation of the Piperazine Ring: The piperazine ring can be synthesized through a Mannich reaction, where a primary amine, formaldehyde, and a secondary amine are reacted together.
Introduction of the Methoxyphenyl Group: The methoxyphenyl group can be introduced via a nucleophilic aromatic substitution reaction.
Attachment of the Benzyl Group: The benzyl group can be attached through a reductive amination reaction.
Incorporation of the Methanesulfonamide Group: The methanesulfonamide group can be introduced through a sulfonylation reaction using methanesulfonyl chloride and a suitable base.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
N-benzyl-N-(4-{[4-(4-methoxyphenyl)piperazin-1-yl]carbonyl}phenyl)methanesulfonamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a phenol derivative.
Reduction: The carbonyl group can be reduced to form an alcohol derivative.
Substitution: The benzyl group can be substituted with other alkyl or aryl groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride can be used under anhydrous conditions.
Substitution: Reagents such as alkyl halides or aryl halides can be used in the presence of a strong base like sodium hydride.
Major Products Formed
Oxidation: Formation of phenol derivatives.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of various alkyl or aryl derivatives.
Scientific Research Applications
N-benzyl-N-(4-{[4-(4-methoxyphenyl)piperazin-1-yl]carbonyl}phenyl)methanesulfonamide has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential interactions with biological macromolecules such as proteins and nucleic acids.
Medicine: Investigated for its potential therapeutic effects, including anticancer, antiviral, and antibacterial activities.
Industry: Used in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of N-benzyl-N-(4-{[4-(4-methoxyphenyl)piperazin-1-yl]carbonyl}phenyl)methanesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The piperazine ring and methoxyphenyl group are key structural features that enable the compound to bind to these targets, potentially inhibiting their activity or modulating their function. This can lead to various biological effects, such as apoptosis induction in cancer cells or inhibition of viral replication.
Comparison with Similar Compounds
Similar Compounds
- N-benzyl-N-(4-{[4-(4-bromophenyl)piperazin-1-yl]carbonyl}phenyl)methanesulfonamide
- N-benzyl-N-(4-{[4-(4-chlorophenyl)piperazin-1-yl]carbonyl}phenyl)methanesulfonamide
- N-benzyl-N-(4-{[4-(4-fluorophenyl)piperazin-1-yl]carbonyl}phenyl)methanesulfonamide
Uniqueness
N-benzyl-N-(4-{[4-(4-methoxyphenyl)piperazin-1-yl]carbonyl}phenyl)methanesulfonamide is unique due to the presence of the methoxy group, which can influence its chemical reactivity and biological activity. The methoxy group can enhance the compound’s ability to interact with specific molecular targets, potentially leading to improved therapeutic effects compared to similar compounds with different substituents.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
